2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid

Lipophilicity Regioisomer comparison ADME prediction

2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid (CAS 1250999-54-2) is a conformationally constrained, sp³-rich spirocyclic amino acid building block featuring an angular azaspiro[3.3]heptane core, an acid-labile tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, and a free carboxylic acid at the 5-position of the cyclobutane ring. The compound belongs to the azaspiro[3.3]heptane family, which has been validated as a saturated bioisostere scaffold for piperidines, piperazines, and morpholines in medicinal chemistry.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 1250999-54-2
Cat. No. B2895084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid
CAS1250999-54-2
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC2C(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)5-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyFMXDCKXALFUSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid (CAS 1250999-54-2): A Boc-Protected Angular Azaspiro[3.3]heptane Building Block for sp³-Rich Drug Discovery


2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid (CAS 1250999-54-2) is a conformationally constrained, sp³-rich spirocyclic amino acid building block featuring an angular azaspiro[3.3]heptane core, an acid-labile tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, and a free carboxylic acid at the 5-position of the cyclobutane ring . The compound belongs to the azaspiro[3.3]heptane family, which has been validated as a saturated bioisostere scaffold for piperidines, piperazines, and morpholines in medicinal chemistry [1]. With a molecular formula of C₁₂H₁₉NO₄, a molecular weight of 241.28 g/mol, a fraction of sp³ carbons (Fsp³) of 0.83, and a topological polar surface area (TPSA) of 66.84 Ų, this compound is positioned as a high-value constrained amino acid surrogate for fragment-based drug discovery and peptidomimetic design .

Why 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid Cannot Be Replaced by Generic Azaspiro[3.3]heptane Analogs: Regiochemistry and Protecting Group Matter


Substituting this compound with a generic azaspiro[3.3]heptane carboxylic acid or a different N-protected variant introduces meaningful differences in lipophilicity, synthetic compatibility, and downstream molecular properties. The 5-carboxylic acid regioisomer (CAS 1250999-54-2) exhibits a lower consensus LogP of 1.38 compared to the 6-carboxylic acid regioisomer (CAS 1211526-53-2, LogP = 1.66), representing a ΔLogP of –0.28 that can significantly influence ADME profiles when the scaffold is incorporated into lead molecules . Furthermore, the Boc protecting group provides acid-labile orthogonal deprotection (TFA-labile) that is incompatible with hydrogenolytic Cbz removal strategies, directly impacting synthetic route design in multi-step sequences [1]. The unprotected analog (CAS 1782546-02-4, 2-azaspiro[3.3]heptane-5-carboxylic acid, MW 141.17) lacks the Boc group entirely, precluding its use in sequences requiring N-protection during carboxylic acid functionalization [2]. These differences are not cosmetic—they are quantifiable and route-determining.

Quantitative Differentiation Evidence for 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid (CAS 1250999-54-2) vs. Closest Analogs


Regiochemistry Drives LogP: 5-COOH vs. 6-COOH Azaspiro[3.3]heptane Carboxylic Acid Lipophilicity Comparison

The 5-carboxylic acid regioisomer (target compound, CAS 1250999-54-2) exhibits a lower consensus Log Po/w of 1.38 compared to the 6-carboxylic acid regioisomer (CAS 1211526-53-2), which has a reported LogP of 1.66 . The ΔLogP of –0.28 (approximately 0.3 log units lower) indicates that the target 5-COOH regioisomer is measurably less lipophilic than the 6-COOH analog. Both regioisomers share identical molecular formula (C₁₂H₁₉NO₄), molecular weight (241.28 g/mol), and TPSA (66.84 Ų), meaning the lipophilicity difference is solely attributable to the positional difference of the carboxylic acid group on the cyclobutane ring .

Lipophilicity Regioisomer comparison ADME prediction LogP

sp³-Rich Character (Fsp³ = 0.83) vs. Planar Aromatic Bioisosteres: Quantified Three-Dimensionality Advantage

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.83, as calculated from its structure (10 sp³ carbons out of 12 total carbons) . This places it among the high-Fsp³ building blocks that Lovering et al. correlated with improved clinical success rates [2]. The spiro[3.3]heptane core itself has Fsp³ = 1.0, and the two carbons lost to sp² hybridization come solely from the Boc carbonyl and the carboxylic acid carbonyl [1]. In contrast, traditional aromatic bioisosteres such as benzene have Fsp³ = 0, and common heterocyclic scaffolds like pyridine or pyrimidine also have Fsp³ = 0 [2]. The spiro[3.3]heptane scaffold has been directly proposed as a saturated bioisostere of benzene, enabling access to unique, nonplanar chemical space with 18 possible disubstituted isomers compared to only 3 for benzene [1].

Fsp3 sp3-rich scaffolds Escape from Flatland Drug-likeness

Predicted CNS Multiparameter Optimization (MPO): BBB Permeability and GI Absorption Profile vs. Unprotected Analog

The target compound (CAS 1250999-54-2) is predicted to have high gastrointestinal (GI) absorption and is classified as blood-brain barrier (BBB) permeant according to the BOILED-Egg model implemented in SwissADME, with no P-glycoprotein (P-gp) substrate liability . In contrast, the unprotected analog 2-azaspiro[3.3]heptane-5-carboxylic acid (CAS 1782546-02-4, MW 141.17) bears a free secondary amine (azetidine NH), which would be expected to have a different ionization state at physiological pH and consequently altered passive permeability and efflux transporter recognition [1]. The Boc group modulates both lipophilicity and hydrogen-bonding capacity, contributing to the favorable predicted CNS MPO profile: TPSA = 66.84 Ų (within the ≤ 70 Ų CNS drug-like threshold), consensus LogP = 1.38 (within the 1–3 optimal range), and only 1 H-bond donor (COOH) .

BBB permeability CNS drug design GI absorption SwissADME BOILED-Egg

Boc Protection Enables Orthogonal Synthetic Strategy vs. Cbz-Protected Azaspiro[3.3]heptane Analogs

The Boc protecting group on the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the Cbz protecting group on the comparator 2-Cbz-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1291487-33-6) requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) . This orthogonality is critical in synthetic sequences where hydrogenation-sensitive functional groups (e.g., alkenes, alkynes, nitro groups, benzyl esters) are present [1]. The Boc group also enables thermal deprotection under continuous-flow conditions without added catalysts, a feature not shared by Cbz [1]. Furthermore, the target compound's Boc-carboxylic acid pairing is directly compatible with standard peptide coupling reagents (HATU, EDC/HOBt) after Boc removal, enabling incorporation into peptidomimetic sequences, whereas the Cbz analog requires orthogonal deprotection strategies that may be incompatible with acid-sensitive resin linkers in solid-phase peptide synthesis .

Orthogonal protection Boc deprotection Solid-phase synthesis Peptide coupling

Aqueous Solubility Benchmarking: ESOL-Predicted 4.66 mg/mL Positions the 5-COOH Regioisomer for Biologically Relevant Assays

The target compound has an ESOL-predicted aqueous solubility of 4.66 mg/mL (0.0193 mol/L, LogS = –1.71), classifying it as 'very soluble' on the LogS scale . An alternative prediction method (Ali) estimates solubility at 2.34 mg/mL (LogS = –2.01, 'soluble'), while the SILICOS-IT fragmental method predicts 29.3 mg/mL (LogS = –0.92, 'soluble') . This range of predicted solubility (2.34–29.3 mg/mL) is adequate for typical biochemical and cellular assay concentrations (1–100 µM). For comparison, the 6-carboxylic acid regioisomer (CAS 1211526-53-2) has identical molecular formula and TPSA, but the LogP difference (ΔLogP = –0.28 for the 5-COOH isomer) predicts the 5-COOH regioisomer to be marginally more water-soluble than the 6-COOH analog based on the inverse LogP–solubility relationship . No experimentally measured equilibrium solubility data under identical conditions were found for both regioisomers.

Aqueous solubility ESOL Drug-likeness Bioavailability

N-Linked 2-Azaspiro[3.3]heptane Scaffold Confers Measured logD₇.₄ Increase of +0.2 to +0.5 vs. Piperidine: Class-Level Matched Pair Analysis

A comprehensive matched molecular pair analysis (MMPA) of the AstraZeneca compound collection, reported by Degorce et al. (2019), demonstrated that N-linked 2-azaspiro[3.3]heptanes consistently exhibit higher logD₇.₄ values than their parent piperidine counterparts, with ΔlogD₇.₄ ≈ +0.2 to +0.5 [1]. This stands in contrast to 2-oxa-6-azaspiro[3.3]heptanes and 2,6-diazaspiro[3.3]heptanes, which generally decrease logD₇.₄ (ΔlogD₇.₄ = –0.17 to –1.1 depending on substitution) [1]. The target compound, bearing the 2-azaspiro[3.3]heptane scaffold with N-Boc protection, belongs to this N-linked spiropiperidine class. While the compound itself was not directly measured in this MMPA study, the class-level inference is that incorporation of this scaffold as an N-linked terminal group into a lead molecule would increase lipophilicity by 0.2–0.5 log units relative to the analogous piperidine derivative [1]. This predictable lipophilicity shift enables rational property-based design rather than empirical trial-and-error.

logD Matched molecular pair analysis Piperidine bioisostere Lipophilicity modulation

Recommended Application Scenarios for 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid Based on Quantitative Differentiation Evidence


CNS-Penetrant Peptidomimetic Lead Optimization Requiring Conformationally Constrained Amino Acid Surrogates

The target compound's predicted BBB permeability (BBB permeant: Yes, P-gp substrate: No) and high GI absorption , combined with its Fsp³ of 0.83 and angular spirocyclic geometry, make it a strong candidate for incorporation into CNS-targeted peptidomimetics. The 5-carboxylic acid position provides a distinct exit vector compared to the more common 6-carboxylic acid regioisomer, enabling exploration of different trajectories from the spirocyclic core. After Boc deprotection under acidic conditions, the free azetidine nitrogen can be elaborated via reductive amination, amide coupling, or N-arylation, while the carboxylic acid serves as a handle for amide bond formation with amine-containing pharmacophores. This scenario directly leverages the BBB permeation prediction and orthogonal Boc protection evidence established in Section 3.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring sp³-Rich, Three-Dimensional Building Blocks

The Fsp³ of 0.83 places this compound among the high-Fsp³ building blocks that Lovering et al. correlated with improved clinical success rates [1]. The spiro[3.3]heptane core serves as a saturated bioisostere of benzene, offering 18 possible disubstituted isomers versus only 3 for benzene [2]. In FBDD campaigns aimed at escaping 'flatland' chemical space, this compound provides a rigid, three-dimensional scaffold with two orthogonal functionalization handles (Boc-protected amine and free carboxylic acid) suitable for fragment elaboration via parallel chemistry. The aqueous solubility of 4.66 mg/mL (ESOL) ensures compatibility with biochemical fragment screening at concentrations up to ~19 mM . The measured ΔlogD₇.₄ class-level trend (+0.2 to +0.5 vs. piperidine) provides a rational basis for fragment growth decisions [3].

Kinase Inhibitor Scaffold Design Requiring Piperidine Bioisosteric Replacement with Predictable Lipophilicity Modulation

For kinase inhibitor programs where the piperidine ring is a key structural motif, the target compound's 2-azaspiro[3.3]heptane scaffold offers a validated bioisosteric replacement with a predictable and quantifiable logD shift of +0.2 to +0.5 relative to piperidine [3]. This is particularly valuable when existing piperidine-containing leads suffer from excessive polarity (low logD) that limits passive permeability. The Boc group serves as a transient protecting group during synthesis, with the deprotected azetidine nitrogen available for attachment to the kinase hinge-binding motif. The 5-carboxylic acid regioisomer, with its lower LogP (1.38 vs. 1.66 for the 6-COOH regioisomer), offers a less lipophilic alternative within the azaspiro[3.3]heptane family , providing an additional degree of freedom in lipophilicity fine-tuning that is not available with the 6-COOH analog.

Multi-Step Parallel Synthesis Requiring Orthogonal N-Protection Compatible with Acid-Labile Resins and Hydrogenation-Sensitive Intermediates

The Boc protection strategy of the target compound is fully orthogonal to Cbz and Fmoc protecting groups, enabling its use in solid-phase peptide synthesis (SPPS) and other multi-step sequences where selective deprotection is essential . The acid-labile Boc group can be removed with TFA under conditions that leave Cbz groups (requiring hydrogenolysis) and Fmoc groups (requiring base) intact. Thermal Boc deprotection under continuous-flow conditions, demonstrated on a diverse Pfizer compound set with 12/26 substrates achieving ≥95% conversion [4], provides a catalyst-free alternative when acid-sensitive functionality precludes TFA use. This scenario applies to medicinal chemistry groups building azaspiro[3.3]heptane-containing compound libraries via automated parallel synthesis, where the 5-COOH regioisomer's distinct geometry expands the accessible chemical space beyond that covered by the 6-COOH regioisomer.

Quote Request

Request a Quote for 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.